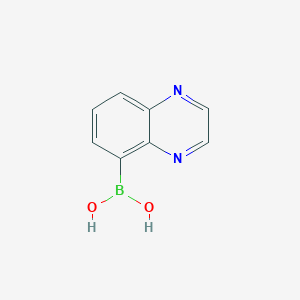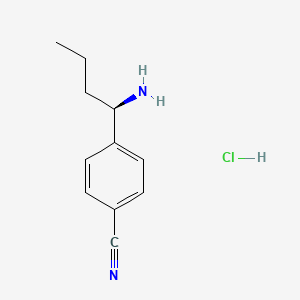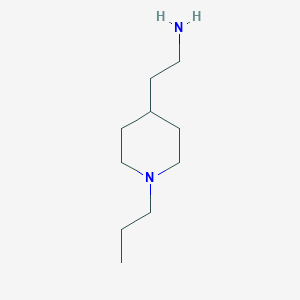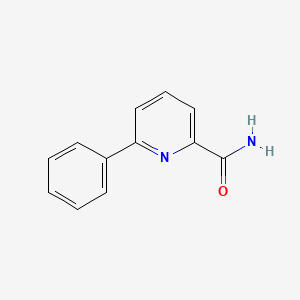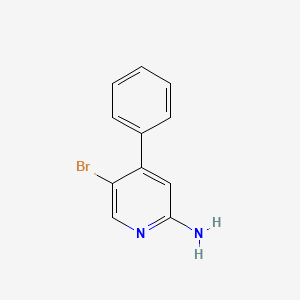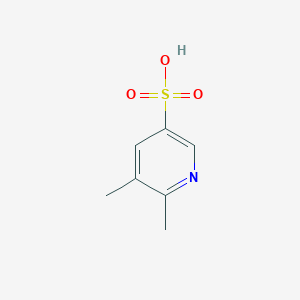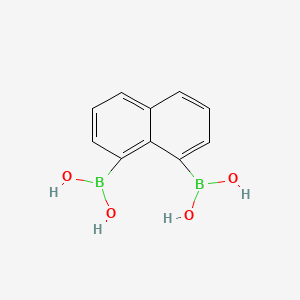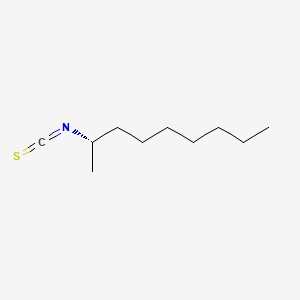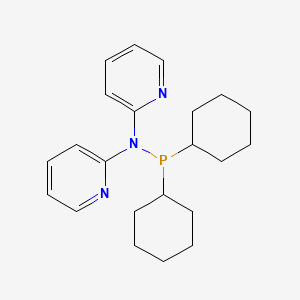![molecular formula C13H15FN2O7 B1505322 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione CAS No. 10212-13-2](/img/no-structure.png)
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H15FN2O7 and its molecular weight is 330.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Studies on acyclonucleoside derivatives of 5-fluorouracil reveal their synthesis and evaluation for antitumor activity, highlighting the ongoing search for compounds with improved safety and efficacy against cancer. For example, a compound synthesized showed promising results against L1210 mouse leukemia cells and increased survival in leukemic mice without host toxicity, indicating its potential as an antitumor agent (Rosowsky et al., 1981).
Antibacterial Activity
The synthesis of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione compounds and their inhibitory activity against bacteria such as S. faecium and E. coli suggest the role of such compounds in developing new antibacterial agents. The modification of 5-fluorouracil to enhance biological effectiveness underscores the chemical versatility and applicability of these compounds in addressing bacterial resistance (Bobek et al., 1979).
Herbicidal Activity
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen oxidase inhibitors with herbicidal activity. These compounds showed promising herbicidal activities and selective toxicity towards weeds, suggesting their utility in agricultural applications. The design and synthesis of such hybrids aim to create more effective and selective herbicides to improve crop protection strategies (Wang et al., 2017).
Ribonucleotide Reductase Inhibition
Acyclonucleoside hydroxamic acids were explored as inhibitors of ribonucleotide reductase, a target for antitumor agents. These compounds represent a strategy to inhibit cancer cell proliferation by targeting the enzyme critical for DNA synthesis, showcasing the intersection of medicinal chemistry and cancer therapy research (Farr et al., 1989).
DNA Interaction
The electrochemical investigation on the interaction of benzene sulfonyl 5-fluorouracil derivatives with double-stranded and G-quadruplex DNA highlighted the potential of these compounds in influencing DNA structure and function. Understanding these interactions can lead to the development of novel anticancer strategies by targeting DNA or RNA structures critical for cancer cell survival (Hu et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane with pyrimidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane", "pyrimidine-2,4-dione", "catalyst" ], "Reaction": [ "The starting materials are mixed together in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The reaction mixture is then cooled and filtered to remove any impurities.", "The resulting product is purified using column chromatography or recrystallization.", "The final product is obtained as a white solid." ] } | |
CAS RN |
10212-13-2 |
Product Name |
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione |
Molecular Formula |
C13H15FN2O7 |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
1-[4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15FN2O7/c1-5(17)8(20)10-13(22,6(2)18)9(14)11(23-10)16-4-3-7(19)15-12(16)21/h3-4,8-11,20,22H,1-2H3,(H,15,19,21) |
InChI Key |
ZCLGRIWTXYMHLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |
Canonical SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



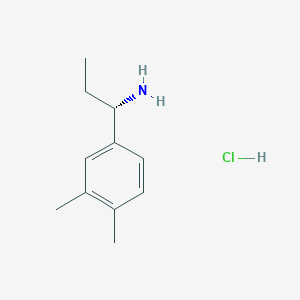
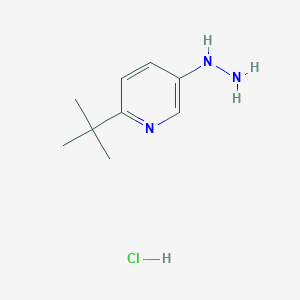
![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)
